Orthosilicic acid

Descripción general

Descripción

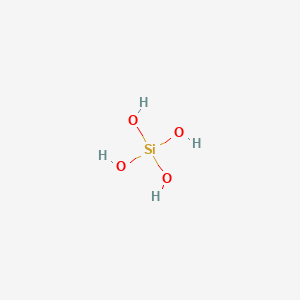

Orthosilicic acid, with the chemical formula Si(OH)₄, is an inorganic compound that serves as a key precursor to other silicic acids and silicates . It is the most bioavailable form of silicon for both humans and animals and plays a significant role in various biological processes . Silicon, the second most abundant element in the Earth’s crust, is essential for bone mineralization, collagen synthesis, and overall health of skin, hair, and nails .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Orthosilicic acid can be synthesized through several methods. One common method involves mixing silicon dioxide (SiO₂) with water in a weight ratio of 10-20:100. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is then added dropwise at 15°C to achieve a pH of 8-9. The mixture is heated to 50-55°C for 2-3 hours with vigorous stirring to obtain a homogeneous solution. After cooling to room temperature, carbon dioxide (CO₂) gas is introduced to lower the pH to ≤ 4. Finally, choline chloride is added to stabilize the solution .

Industrial Production Methods: In industrial settings, this compound is often produced by the thermal fusion of silicon dioxide with sodium hydroxide. This reaction results in soluble silicates, which are then converted to silicic acids .

Análisis De Reacciones Químicas

Condensation Reactions

Orthosilicic acid is prone to condensation reactions, leading to the formation of oligomers and polymers. When the concentration of this compound in water exceeds the solubility limit of the amorphous phase (approximately 100 ppm or 1 mM), it undergoes autopolycondensation to reduce its concentration in the solution. Each condensation reaction between two this compound molecules generates one water molecule .

This process is spontaneous, resulting in the formation of dimers and short linear oligomers, which rapidly cyclize .

Hydrolysis

This compound can undergo hydrolysis in aqueous solutions, leading to the formation of silicic acid and water. This reaction requires the presence of water and can occur under mild conditions.

Reactions with Tetraalkoxysilanes

Hydrolysis of tetraethoxysilane Si(OCHCH) in DMAc with a slight excess of water in the presence of 1 mol% hydrochloric acid (HCl) for 30 minutes at room temperature, followed by neutralization with triethylamine, yields this compound almost quantitatively. Higher concentrations of this compound can be obtained by the hydrolysis of tetramethoxysilane Si(OCH) in DMAc under similar reaction conditions .

Role in Plant Nutrition

This compound is the form in which plants uptake silicon from the soil . After uptake, it is deposited as phytoliths throughout the plant . Foliar application of stabilized this compound can alleviate abiotic stressors such as drought, heavy metal toxicity, and salinity, leading to increased yields . It can also reduce fungal infections and diseases in plants .

Stabilization of this compound

To prevent polymerization into polysilicic acids and silica gel, this compound needs to be stabilized to maintain silicon bioavailability . Choline chloride in an aqueous glycerol solution can be used to create choline-stabilized ortho-silicic acid (ch-OSA) . The effects of ch-OSA involve both this compound and choline chloride . Vanillin-stabilized this compound is also completely soluble in water .

Reaction with Dimethyldiacetoxysilane

This compound can react with dimethyldiacetoxysilane (MeSi(OAc)) in the presence of aniline, converting all Si-OH groups to Si-O-SiMe(OAc) groups with good selectivity .

Inhibition of Osteoclast Differentiation

This compound has been shown to inhibit RANKL-stimulated human osteoclast differentiation, gene expression of osteoclast phenotypic markers, and bone resorption .

Parameters for Chemical Identity

The table below summarizes the chemical identity and properties of this compound .

| Parameter | Description |

|---|---|

| Chemical Name | This compound |

| Chemical Formula | Si(OH) |

| CAS Number | 10193-36-9 |

| EINECS Number | 233-477-0 |

| Solubility | Completely soluble in water |

| Appearance | Colourless liquid |

| Other Names | Silicic acid |

Aplicaciones Científicas De Investigación

Bone Health

Orthosilicic Acid and Bone Formation

This compound plays a crucial role in bone health by enhancing bone mineralization and promoting collagen synthesis. Several studies have highlighted its effects on osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells):

- Osteoblast Activity : OSA has been shown to stimulate osteoblastic differentiation and enhance collagen synthesis. In vitro studies indicate that physiological concentrations of OSA can significantly increase alkaline phosphatase activity and collagen production in mesenchymal stem cells, which are pivotal for bone formation .

- Inhibition of Osteoclastogenesis : Recent research indicates that OSA inhibits the differentiation of human osteoclasts, thereby reducing bone resorption. This dual action—stimulating osteoblasts while inhibiting osteoclasts—positions OSA as a potential therapeutic agent for conditions like osteoporosis .

Clinical Studies on this compound

A notable clinical trial involving choline-stabilized this compound (ch-OSA) demonstrated its efficacy in improving bone mineral density (BMD) among postmenopausal women with osteopenia. Participants who received daily doses of ch-OSA showed significant increases in BMD at various skeletal sites compared to placebo groups .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Calomme et al. (2008) | 136 postmenopausal women | 3, 6, 12 mg ch-OSA daily | Increased BMD, reduced bone turnover markers |

| Magnusson & Ransjö (2024) | Human osteoclast cultures | OSA treatment | Inhibition of osteoclast differentiation |

Dermatological Applications

Skin Health and Aesthetics

This compound has also been investigated for its dermatological benefits:

- Collagen Synthesis : Studies suggest that oral intake of ch-OSA improves skin elasticity and hydration by promoting collagen synthesis. A clinical trial reported significant improvements in skin surface properties after supplementation with ch-OSA over a period of weeks .

- Hair and Nail Strengthening : OSA supplementation has been linked to reduced brittleness in hair and nails, indicating its role in enhancing overall hair and nail health .

Materials Science

Biocompatibility and Antimicrobial Properties

In materials science, this compound is being explored for its biocompatibility and potential antimicrobial properties:

- Bone Substitute Materials : OSA is incorporated into bioactive glass and other bone substitute materials to enhance their osteoconductivity and bioactivity. The presence of OSA facilitates better integration with natural bone tissue .

- Antimicrobial Applications : Research indicates that OSA exhibits antimicrobial activity against various pathogens, making it a candidate for use in medical devices and coatings that require sterilization .

Mecanismo De Acción

Orthosilicic acid exerts its effects through several mechanisms:

Bone Mineralization: Enhances the biosynthesis of collagen and glycosaminoglycans, which are essential for bone formation.

Collagen Synthesis: Stimulates the production of collagen, improving skin, hair, and nail health.

Immune System Enhancement: Modulates immune responses and has potential anti-inflammatory effects.

Comparación Con Compuestos Similares

Orthosilicic acid is unique due to its high bioavailability and essential role in biological processes. Similar compounds include:

Silicic Acid: A polymerized form of this compound.

Disilicic Acid: Formed through the condensation of two this compound molecules.

Sodium Silicate: A soluble silicate that can release this compound upon hydrolysis.

This compound stands out due to its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Orthosilicic acid (OSA), a bioavailable form of silicon, has garnered attention for its significant biological activities, particularly in bone health and connective tissue synthesis. This article reviews the biological effects of OSA, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is the predominant form of silicon found in biological systems. It plays a critical role in various physiological processes, particularly in bone metabolism and collagen synthesis. The average concentration of OSA in human plasma ranges from 5 to 20 µM .

1. Collagen Synthesis

OSA stimulates collagen type 1 synthesis in osteoblast-like cells. In vitro studies using human osteosarcoma cell lines (MG-63) demonstrated that treatment with OSA at concentrations of 10 and 20 µM significantly enhanced collagen production (1.75- and 1.8-fold increases, respectively) compared to control groups . However, higher concentrations (50 µM) resulted in a diminished effect on collagen synthesis .

2. Osteoblast Differentiation

Studies indicate that OSA enhances osteoblastic differentiation, as evidenced by increased alkaline phosphatase activity and osteocalcin expression in treated cells . The effects are linked to the modulation of prolyl hydroxylase activity, an enzyme crucial for collagen maturation.

3. Inhibition of Osteoclastogenesis

Recent research has shown that OSA inhibits osteoclast differentiation and function. In RANKL-stimulated RAW264.7 cells, OSA at concentrations of 50 µg/ml inhibited the formation of TRAP+ multinucleated cells and reduced bone resorption markers . This dual action—stimulating osteoblasts while inhibiting osteoclasts—positions OSA as a potential therapeutic agent for osteoporosis.

Choline-Stabilized this compound (ch-OSA)

Choline-stabilized this compound (ch-OSA) has been investigated for its effects on skin and hair health, as well as bone density:

- Bone Health in Aged Rats : A study involving ovariectomized rats showed that ch-OSA supplementation led to significant increases in femoral bone mineral content (BMC) and density (BMD), partially reversing bone loss associated with estrogen deficiency .

- Skin and Hair Quality : Clinical trials demonstrated that ch-OSA improved skin microrelief and mechanical properties in women with photoaged skin. After nine months of supplementation, significant improvements were noted in hair tensile strength and morphology .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers ensure the stability of monomeric orthosilicic acid (H₄SiO₄) in experimental solutions?

- Methodological Answer : To prevent polymerization, maintain this compound concentrations ≤8.3 mM in acetate-buffered solutions at pH 4.5–4.7. Under these conditions, dimer formation is minimized (<3% after 1.5 hours), as validated by GC/MS and solvent extraction studies . Temperature control (e.g., 25–70°C) and ionic strength adjustments further stabilize monomeric forms.

Q. What analytical techniques are most reliable for quantifying this compound speciation in aqueous systems?

- Methodological Answer : Use a combination of:

- Spectroscopic methods : FTIR or Raman spectroscopy to identify Si-O vibrational modes (e.g., H₄SiO₄ vs. oligomers).

- Chromatography : Ion chromatography paired with conductivity detection for separation and quantification of monomeric vs. polymeric species.

- Mass spectrometry : GC/MS or LC-MS to confirm molecular weights and structural assignments .

Q. How should researchers design experiments to study this compound leaching from silicate materials?

- Methodological Answer :

- Leaching parameters : Vary NaOH/HCl concentrations (e.g., 0.1–2.0 M) to assess pH-dependent dissolution.

- Kinetic modeling : Apply rate equations such as , where is the intrinsic dissolution rate and is activation energy, derived from regression analysis of data collected at 25–70°C .

- Validation : Cross-reference results with stratification methods to separate H₄SiO₄ from colloidal silica .

Advanced Research Questions

Q. What molecular mechanisms explain the pH-dependent dimerization of this compound in neutral aqueous environments?

- Methodological Answer :

- Computational studies : Density functional theory (DFT) reveals a zwitterion isomer (SiO⁻(OH)₂(H₂O)⁺) as an intermediate during dimerization. This species forms hydrogen-bonded networks with water, lowering the activation energy for condensation .

- Experimental validation : Isotopic labeling (e.g., ²⁹Si NMR) tracks Si-O-Si bond formation kinetics under controlled pH (6.5–7.5) and ionic strength conditions .

Q. How can contradictory data on this compound’s role in biogeochemical silica cycling be resolved?

- Methodological Answer :

- Meta-analysis : Systematically compare studies using criteria such as:

- Statistical frameworks : Apply multivariate regression to isolate confounding variables (e.g., organic ligands, dissolved cations) .

Q. What advanced synthesis methods enable the isolation of high-purity this compound for spectroscopic studies?

- Methodological Answer :

- Sol-gel techniques : Hydrolyze tetraethyl orthosilicate (TEOS) in ethanol/water mixtures under inert atmospheres to minimize contamination.

- Purification : Use ultrafiltration (3 kDa membranes) to remove polymeric silica, followed by lyophilization to isolate monomeric H₄SiO₄ .

Q. How do researchers model the long-term environmental fate of this compound in groundwater systems?

- Methodological Answer :

- Geochemical modeling : Input parameters into PHREEQC or Geochemist’s Workbench, including:

- Activity coefficients : Calculated using Davies equation for ionic strengths ≤0.5 M.

- Saturation indices : Compare solution activities () against equilibrium constants () for silica polymorphs (e.g., quartz, amorphous silica) .

- Field validation : Correlate model predictions with isotopic tracers (δ³⁰Si) in groundwater samples .

Q. Methodological Guidelines for Addressing Data Contradictions

- Literature synthesis : Use tools like PRISMA frameworks to systematically map conflicting results, categorizing studies by experimental conditions (e.g., pH, temperature) and analytical techniques .

- Peer consultation : Engage domain experts to evaluate potential flaws (e.g., unaccounted ligands in dissolution studies) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Propiedades

IUPAC Name |

silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si/c1-5(2,3)4/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAQACBXLXPBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1343-98-2 (Parent) | |

| Record name | Orthosilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5058721 | |

| Record name | Silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10193-36-9, 1343-98-2 | |

| Record name | Silicic acid (H4SiO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOSILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623B93YABH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.